N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCYOCVSOUCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3,4 Dimethoxyphenyl Quinazolin 4 Amine and Its Analogs
Established Synthetic Routes for Quinazolin-4-amine (B77745) Derivatives
The quinazoline (B50416) ring system is a prevalent scaffold in numerous biologically active compounds. magnusconferences.comorientjchem.org Consequently, a variety of synthetic methods for its construction have been developed. A common and long-standing approach to quinazolin-4-amine derivatives involves the initial synthesis of a 4(3H)-quinazolinone, which is then converted to a 4-chloroquinazoline (B184009) intermediate. This intermediate serves as a versatile precursor for the introduction of various amine substituents at the C4 position.
Key starting materials for quinazolinone synthesis are often anthranilic acid derivatives. nih.gov For instance, the reaction of anthranilic acid with a suitable reagent can lead to the formation of the pyrimidine (B1678525) ring of the quinazoline system. Another classical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide. nih.govfrontiersin.org
Modern variations and other established routes include:
Aza-Wittig Reaction : The reaction of N-imidoyliminophosphorane with aldehyde derivatives provides a pathway to quinazolines. nih.govfrontiersin.org
Condensation Reactions : Direct condensation of N-arylamidines with aldehydes can yield quinazoline derivatives. nih.govfrontiersin.org
From o-Aminobenzonitriles : These precursors can be cyclized to form the quinazoline ring.
Metal-Free Syntheses : Recent developments have focused on metal-free conditions, such as the four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide to construct the quinazoline core. rsc.org
These foundational methods provide the basis for the more specialized and optimized syntheses of specific derivatives like N-(3,4-dimethoxyphenyl)quinazolin-4-amine.
Optimized Synthetic Strategies for this compound
Optimized strategies for the synthesis of this compound and its analogs focus on efficiency, yield, and the use of modern synthetic techniques. These strategies can be broadly categorized into classical organic synthesis, microwave-assisted methods, and palladium-catalyzed cross-coupling reactions.
Classical Organic Synthesis Approaches
The classical synthesis typically follows a multi-step sequence. A common route starts with a substituted anthranilic acid which is first converted to a 2-substituted-4(3H)-quinazolinone. This quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the corresponding 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is reacted with 3,4-dimethoxyaniline (B48930) to afford the target compound, this compound. The reaction is typically carried out in a suitable solvent like isopropanol (B130326) or toluene (B28343) at elevated temperatures. researchgate.netresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of quinazoline derivatives, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions. nih.govfrontiersin.orgresearchgate.net
In the context of synthesizing this compound, microwave energy can be applied to the final nucleophilic substitution step. The reaction between 4-chloroquinazoline and 3,4-dimethoxyaniline can be efficiently promoted under microwave irradiation, often in a solvent-free setting or using a high-boiling point solvent like N,N-dimethylformamide (DMF). nih.gov This method not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. sci-hub.cat
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 3-6 hours | 10-20 minutes | researchgate.net |
| Yield | 48-89% | 66-97% | researchgate.net |
| Energy Input | Higher | Lower | nih.govfrontiersin.org |
| Work-up | Standard | Often simpler | nih.govfrontiersin.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a highly efficient and versatile method for the formation of C-N bonds. nih.govdocumentsdelivered.com This methodology can be applied to the synthesis of N-arylquinazolin-4-amines directly from 4-chloroquinazoline and an appropriate amine.
For the synthesis of this compound, the Buchwald-Hartwig reaction would involve coupling 4-chloroquinazoline with 3,4-dimethoxyaniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu). acs.org This approach is often characterized by its high functional group tolerance and excellent yields under relatively mild conditions. It provides a powerful alternative to traditional nucleophilic substitution, particularly for less reactive coupling partners.
Green Chemistry Principles in Quinazoline Synthesis
The integration of green chemistry principles into the synthesis of quinazolines is an area of active research. magnusconferences.com The goal is to develop more environmentally benign processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. tandfonline.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or deep eutectic solvents. sci-hub.cat
Catalysis : Employing catalytic methods, such as palladium-catalyzed reactions or the use of organocatalysts, to reduce the need for stoichiometric reagents and minimize waste. nih.gov
Energy Efficiency : Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as in one-pot, multi-component reactions. rsc.org
Purification and Methodological Characterization Techniques
Following the synthesis, the crude this compound must be purified and its structure confirmed.
Purification Techniques:
Recrystallization : A common method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography : This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). mdpi.comtsijournals.com
Characterization Techniques: The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and analytical methods:
Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups in the molecule. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.nettsijournals.comtandfonline.com
Mass Spectrometry (MS) : Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. tandfonline.com
Elemental Analysis : Provides the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values calculated from the molecular formula. researchgate.nettandfonline.com
These techniques are essential for verifying the successful synthesis and purity of this compound.
Molecular and Cellular Biological Investigations of N 3,4 Dimethoxyphenyl Quinazolin 4 Amine
In Vitro Biological Activity Profiling
The in vitro biological activity of N-(3,4-dimethoxyphenyl)quinazolin-4-amine and related quinazoline (B50416) compounds has been extensively profiled through a variety of assays. These studies have demonstrated a range of effects, from direct enzyme inhibition to modulation of fundamental cellular processes like proliferation, apoptosis, and cell cycle progression.
Enzyme Inhibition Assays (e.g., Kinases, other relevant targets)
Quinazoline derivatives are well-recognized as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. bmbreports.orgnih.gov The this compound scaffold is a key feature in many compounds designed to target the ATP-binding site of these enzymes. mdpi.com
Tyrosine Kinase Inhibition: A primary focus of research has been on the inhibition of tyrosine kinases. The 4-anilinoquinazoline (B1210976) core structure is a common feature of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. amazonaws.com Studies on various 4-anilinoquinazoline derivatives have shown potent inhibitory activity against EGFR and other receptor tyrosine kinases like vascular endothelial growth factor receptor-2 (VEGFR-2). amazonaws.comtechnologynetworks.com For instance, certain 4-anilinoquinazoline-acylamino derivatives have demonstrated dual inhibition of both EGFR and VEGFR-2. technologynetworks.com The substitution pattern on the anilino ring and the quinazoline core plays a critical role in determining the potency and selectivity of inhibition. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the kinase domain, highlighting key interactions that contribute to their inhibitory activity. frontiersin.org
Other Kinase Targets: Beyond EGFR and VEGFR, quinazoline derivatives have been investigated as inhibitors of other kinases. For example, some have been identified as potent inhibitors of MET kinase and Aurora A kinase. researchgate.netjocpr.com Additionally, certain quinazolin-4(3H)-one derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical cell survival pathway. nih.gov The dimethoxy substitution pattern, as seen in this compound, is a feature present in some reported biologically active compounds, suggesting its potential contribution to kinase inhibition.
Below is an interactive table summarizing the enzyme inhibition data for various quinazoline derivatives.
| Compound Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4-Anilinoquinazoline-acylamino derivative (15a) | EGFR | 0.13 µM | technologynetworks.com |
| 4-Anilinoquinazoline-acylamino derivative (15a) | VEGFR-2 | 0.56 µM | technologynetworks.com |
| Quinazoline-1,2,3-triazole hybrid (8c) | MET Kinase | 36.0 ± 9.5 µM | researchgate.net |
| Quinazolin-4-amine (B77745) derivative (6) | Aurora A Kinase | Potent Inhibition | jocpr.com |
| N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide ((S)-C5) | PI3Kα | Potent Inhibition | nih.gov |
Receptor Binding Studies
While the primary mechanism of action for many quinazoline derivatives is the inhibition of intracellular kinase domains, some studies have explored their potential to interact with cell surface receptors. For instance, certain quinazoline derivatives have been investigated as antagonists for adenosine (B11128) receptors and inverse agonists for histamine (B1213489) H4 receptors. nih.govacs.org These studies typically employ radioligand binding assays or fluorescence polarization assays to determine the affinity of the compounds for the receptor. nih.gov However, specific receptor binding data for this compound is not extensively reported in the current literature, with the focus remaining predominantly on its enzyme inhibitory activities.
Cell-Based Phenotypic Assays (e.g., Cellular Proliferation Modulation, Apoptosis Induction, Cell Cycle Perturbation, Migration Inhibition)
The enzymatic inhibition observed with this compound and its analogs translates into significant effects on cellular behavior.
Cellular Proliferation Modulation: A hallmark of this class of compounds is their ability to inhibit the proliferation of various cancer cell lines. frontiersin.orgmdpi.com The anti-proliferative activity is often evaluated using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability. frontiersin.org For example, novel 4-anilinoquinazoline derivatives have shown significant inhibition of the growth of A431 human carcinoma cells. frontiersin.org
Apoptosis Induction: Numerous studies have demonstrated that quinazoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. acs.orgnih.gov This is a critical mechanism for their anti-cancer activity. The induction of apoptosis is often confirmed by observing morphological changes in cells, as well as through assays that detect the activation of caspases, key enzymes in the apoptotic cascade. acs.orgnih.gov Some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Cell Cycle Perturbation: In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. semanticscholar.orgmdpi.com Flow cytometry analysis is commonly used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with certain quinazoline derivatives has been shown to cause cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing. semanticscholar.org
Migration Inhibition: The metastatic spread of cancer is a major cause of mortality. Some quinazoline derivatives have been shown to inhibit the migration of cancer cells in vitro. nih.gov This is often assessed using wound healing assays or transwell migration assays, which measure the ability of cells to move into an empty space or through a porous membrane, respectively. nih.gov
The following interactive table summarizes findings from various cell-based phenotypic assays for different quinazoline derivatives.
| Compound Type | Cell Line | Phenotypic Effect | Assay Method | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline derivative (8a) | A431 (human carcinoma) | Inhibition of cell proliferation (IC50 = 2.62 µM) | MTT assay | frontiersin.org |
| Quinazoline derivative (18) | MGC-803 (gastric cancer) | Induction of apoptosis | Not specified | mdpi.com |
| Amentoflavone (related compound class) | SKOV3 (ovarian cancer) | Cell cycle arrest at G2/M phase | Flow cytometry | semanticscholar.org |
| Quinazoline derivative (18) | MGC-803 (gastric cancer) | Inhibition of cell migration | Wound healing and transwell assays | nih.gov |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) | Not specified | Potent apoptosis inducer (EC50 = 2 nM) | Cell-based apoptosis induction assay | nih.gov |
Modulation of Key Cellular Signaling Pathways
The phenotypic effects observed with this compound and related compounds are a direct consequence of their ability to modulate key cellular signaling pathways. Given their activity as kinase inhibitors, it is not surprising that pathways regulated by kinases are significantly affected.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. researchgate.netnih.gov Several studies have shown that quinazoline derivatives can inhibit this pathway. mdpi.comresearchgate.net Inhibition of PI3K or Akt by these compounds can lead to a decrease in the phosphorylation of downstream targets, ultimately resulting in reduced cell proliferation and increased apoptosis. mdpi.com For instance, certain dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of Akt and mTOR. mdpi.com
Furthermore, as inhibitors of EGFR, 4-anilinoquinazoline derivatives can block the downstream signaling pathways activated by this receptor. amazonaws.com This includes the Ras-Raf-MEK-ERK pathway, which is also critical for cell proliferation and survival. By inhibiting EGFR, these compounds prevent its autophosphorylation and the subsequent activation of these downstream signaling cascades. nih.gov
Identification and Validation of Molecular Targets
While in vitro assays can demonstrate the biological effects of a compound, identifying the specific molecular targets responsible for these effects is a more complex challenge. For this compound and its analogs, the primary targets are believed to be protein kinases. However, given the potential for off-target effects, comprehensive target identification is crucial.
Target Deconvolution Methodologies
Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. technologynetworks.com Several methodologies can be employed for this purpose:
Affinity Chromatography: This technique involves immobilizing the compound of interest on a solid support and then passing a cell lysate over it. technologynetworks.com Proteins that bind to the compound are retained and can then be eluted and identified, often by mass spectrometry.
Chemical Proteomics: This approach utilizes chemical probes, often modified versions of the compound with a reactive group and an affinity tag, to covalently label target proteins in a cell lysate. acs.org The labeled proteins can then be enriched and identified. Kinobeads, which are beads coated with broad-spectrum kinase inhibitors, can be used in competition assays to identify the kinase targets of a specific inhibitor. nih.gov
Genetic Approaches: Genetic screening methods, such as those using CRISPR-Cas9 technology, can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. acs.org This can provide strong evidence for the involvement of the protein product of that gene in the compound's mechanism of action.
Computational Approaches: Molecular docking and virtual screening can be used to predict the binding of a compound to a library of protein structures. nih.gov While predictive, these methods can help to prioritize potential targets for experimental validation.
These methodologies, often used in combination, are essential for a thorough understanding of the molecular mechanisms of action of compounds like this compound and for the development of more selective and effective therapeutic agents.
Ligand-Target Interaction Studies
The interaction between this compound and its biological targets has been primarily investigated through computational modeling and in vitro kinase assays, focusing on its role as a kinase inhibitor. The 4-anilinoquinazoline scaffold is a well-established pharmacophore known to target the ATP-binding site of several protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. nih.gov
Molecular docking studies suggest that the compound orients itself within the ATP-binding cleft of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The quinazoline ring system is crucial for this interaction, typically forming one or more hydrogen bonds with the "hinge" region of the kinase domain. This region connects the N- and C-lobes of the kinase and is a critical anchoring point for ATP and competitive inhibitors. mdpi.com
The N-(3,4-dimethoxyphenyl) moiety extends from the C4 position of the quinazoline core into a hydrophobic pocket within the active site. The dimethoxy substituents can engage in additional hydrophobic and van der Waals interactions with non-polar amino acid residues, such as valine, leucine (B10760876), and phenylalanine, which contributes to the binding affinity and selectivity of the compound. nih.gov In some kinase targets, the aniline (B41778) substituent binds in a pocket that accommodates the indazole scaffold of other known inhibitors like axitinib. nih.gov The structure-activity relationship (SAR) for this class of compounds indicates that substitution on the aniline ring with small, lipophilic groups can enhance potency. ebi.ac.uk
The binding affinity for various kinases is typically determined using biochemical assays that measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀).
Table 1: Illustrative Kinase Inhibition Profile
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| EGFR | 25 | In vitro kinase assay |
| VEGFR-2 | 40 | In vitro kinase assay |
| PDGFR-β | 95 | In vitro kinase assay |
| CDK2 | >1000 | In vitro kinase assay |
Note: Data are representative of the 4-anilinoquinazoline class of inhibitors and serve for illustrative purposes.
Elucidation of Mechanism of Action (MOA)
The mechanism of action for this compound is primarily attributed to its function as an ATP-competitive inhibitor of specific receptor tyrosine kinases, which are critical components of signaling pathways that regulate cellular growth, proliferation, survival, and angiogenesis. nih.gov By binding to the ATP pocket of these kinases, the compound prevents the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade.
Biochemical Pathway Analysis
The inhibitory activity of this compound against RTKs such as EGFR and VEGFR-2 leads to the disruption of multiple downstream signaling pathways essential for tumorigenesis.
EGFR Pathway: Upon inhibition of EGFR, the autophosphorylation of its intracellular tyrosine residues is blocked. This prevents the recruitment and activation of key signaling proteins. Consequently, two major downstream pathways are suppressed:
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to a decrease in the phosphorylation of ERK, which in turn reduces the transcription of genes involved in cell proliferation, such as cyclins and c-myc.
PI3K-AKT-mTOR Pathway: Suppression of this pathway results in decreased phosphorylation of AKT, a central kinase that promotes cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and cell cycle progression.
VEGFR-2 Pathway: Inhibition of VEGFR-2 in endothelial cells blocks the signaling cascade initiated by VEGF. This primarily affects the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation and migration, and the PI3K/Akt pathway, which promotes endothelial cell survival. The ultimate effect is the inhibition of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis. nih.gov
Proteomic and Transcriptomic Profiling
To further elucidate the molecular mechanisms, proteomic and transcriptomic analyses are employed to observe global changes in protein expression, phosphorylation status, and gene expression in cells treated with this compound.
Proteomic Analysis: Quantitative phosphoproteomics is used to identify changes in the phosphorylation state of cellular proteins following treatment. Expected results from such studies would show a significant decrease in the phosphorylation of EGFR and VEGFR-2 at their activation loop tyrosines. Furthermore, decreased phosphorylation levels of downstream effector proteins, including AKT, ERK1/2, S6 ribosomal protein, and STAT3, would be anticipated, confirming the disruption of the respective signaling cascades.
Transcriptomic Analysis: Microarray or RNA-sequencing (RNA-Seq) analyses are used to profile changes in gene expression. Treatment with the compound is expected to lead to the downregulation of genes that are transcriptional targets of the inhibited pathways. This includes genes involved in cell cycle progression (e.g., CCND1, CDK4), cell survival (e.g., BCL2, MCL1), and angiogenesis (e.g., HIF1A, VEGFA).
Table 2: Representative Gene Expression Changes Following Treatment
| Gene | Function | Expected Regulation |
|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulated |
| c-myc | Proliferation, Metabolism | Downregulated |
| BCL2 | Anti-apoptosis | Downregulated |
| VEGFA | Angiogenesis Factor | Downregulated |
| CDKN1A (p21) | Cell Cycle Arrest | Upregulated |
Note: This table represents expected outcomes based on the known effects of EGFR/VEGFR pathway inhibitors.
Phenotypic and Rescue Experiments
The biochemical and molecular changes induced by this compound manifest as distinct cellular phenotypes. Rescue experiments are subsequently performed to confirm that these phenotypes are a direct result of the inhibition of specific signaling pathways.
Phenotypic Effects: In cancer cell lines dependent on EGFR signaling, treatment with the compound is expected to result in a dose-dependent inhibition of cell proliferation and an induction of G1 phase cell cycle arrest. In endothelial cell models, the compound would likely inhibit tube formation and migration, which are key functional readouts for anti-angiogenic activity.
Rescue Experiments: To validate the on-target mechanism of action, rescue experiments can be conducted. For example, the anti-proliferative effects of the compound in a cancer cell line could be partially reversed by introducing a constitutively active form of a downstream effector, such as a mutant BRAF or MEK1. If the compound's effects are bypassed by activating the pathway downstream of the inhibited kinase, it provides strong evidence that the observed phenotype is due to on-target inhibition. Similarly, the addition of exogenous growth factors that activate parallel survival pathways could potentially rescue cells from apoptosis induced by the compound, further delineating its specific mechanism.
Structure Activity Relationship Sar and Rational Design Strategies
Design and Synthesis of N-(3,4-dimethoxyphenyl)quinazolin-4-amine Analogs
The rational design of this compound analogs is often guided by a specific biological target, such as protein kinases like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov The design process typically involves modifying three main structural components: the quinazoline (B50416) core, the 4-anilino substituent (the N-(3,4-dimethoxyphenyl) group), and the linker connecting them. The goal is to enhance interactions with the target's binding site while improving drug-like properties. nih.govnih.gov
The synthesis of these analogs generally follows established chemical pathways for quinazoline compounds. A common method begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. nih.gov This core is then halogenated, typically at the 4-position using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to create a reactive intermediate such as 4-chloroquinazoline (B184009). The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is treated with the desired aniline (B41778) derivative, in this case, 3,4-dimethoxyaniline (B48930) or its analogs, to yield the target N-arylquinazolin-4-amine.
Alternative synthetic routes include the reaction of o-nitrobenzaldehyde with amides in the presence of a reducing agent or the condensation of anthranilic acid with amides, known as the Niementowski synthesis. mdpi.comnih.gov These methods allow for the introduction of various substituents onto the quinazoline ring system before the addition of the aniline side chain, enabling the creation of a diverse library of analogs for SAR studies. For instance, researchers have synthesized series of 4-pyrrylamino quinazolines as analogs of Gefitinib to explore new receptor tyrosine kinase (RTK) inhibitors. nih.gov
General Synthetic Scheme for N-Arylquinazolin-4-amines:
Step 1: Cyclization of substituted anthranilic acid to form the quinazolin-4(3H)-one ring.
Step 2: Chlorination of the quinazolin-4(3H)-one at the C4 position to yield a 4-chloroquinazoline intermediate.
Step 3: Nucleophilic substitution reaction between the 4-chloroquinazoline and a substituted aniline (e.g., 3,4-dimethoxyaniline) to form the final N-arylquinazolin-4-amine product.
This versatile synthetic approach facilitates the systematic modification of the scaffold to probe the structure-activity relationships.
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound are highly sensitive to the nature and position of substituents on both the quinazoline ring and the N-phenyl group. SAR studies have provided critical insights into optimizing these compounds as, for example, kinase inhibitors. nih.govebi.ac.uk
Substitutions on the Quinazoline Core: Modifications at positions 6 and 7 of the quinazoline ring are particularly crucial for activity. The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or other alkoxy groups, generally enhances potency. ebi.ac.uk For example, 6,7-dimethoxy substitution is a common feature in potent EGFR inhibitors, as these groups can form key hydrogen bonds with the target enzyme and improve physicochemical properties. nih.govebi.ac.uk The replacement of these methoxy groups with bulkier substituents like a morpholinopropoxy group has also been shown to improve activity against certain cancer cell lines. nih.gov
Substitutions on the N-Phenyl Ring: The 3,4-dimethoxy substitution on the aniline ring is a key feature for the activity of many compounds in this class. However, altering this substitution pattern can modulate activity and selectivity. For instance, replacing the methoxy groups with small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring can lead to analogs with enhanced potency. ebi.ac.uk Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that substituents like a 3-bromo or 3-chloro group on the aniline ring are favorable for inhibitory activity. mdpi.com
The table below summarizes the impact of various substitutions on the biological activity of quinazoline derivatives, based on findings from multiple studies.
| Scaffold Position | Substituent Type | Impact on Biological Activity | Reference Example |
|---|---|---|---|
| Quinazoline C6/C7 | Small alkoxy groups (e.g., -OCH₃) | Generally increases potency; enhances binding and solubility. nih.govebi.ac.uk | Gefitinib, Erlotinib |
| Quinazoline C4 | Substituted anilino or benzylamino groups | Crucial for target binding; aniline is often preferred. ebi.ac.uk | This compound |
| Quinazoline C7 | Piperazine ring | Can exhibit potent inhibitory activities. nih.gov | Compound 2f in a study on TNF-alpha inhibitors. nih.gov |
| N-Phenyl Ring C3 | Small, lipophilic, electron-withdrawing groups (e.g., -Br, -Cl) | Can significantly enhance potency. ebi.ac.uk | 4-(3-bromophenyl)amino derivatives. ebi.ac.uk |
| Quinazoline C2 and C3 | Various substitutions (methyl, thiol, aromatic rings) | Can significantly influence antimicrobial activities. nih.gov | Various antimicrobial quinazolinones. nih.gov |
These SAR insights are instrumental in guiding the design of new analogs with improved therapeutic profiles. nih.govmdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To further rationalize the design process and predict the biological activity of novel compounds, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed. researchgate.net These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org
For quinazoline derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov The process involves:
Data Set Selection: A series of structurally related quinazoline analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Modeling: The 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the compounds' physicochemical properties (steric, electrostatic, hydrophobic, etc.), are calculated.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. acs.org
The outputs of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions around the aligned molecules where specific properties are predicted to either increase or decrease biological activity. For example, a map might show that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another. These visual aids provide invaluable insights for designing new analogs with potentially higher potency. nih.govnih.gov Such models serve as practical tools for guiding the synthesis of more potent quinazoline derivatives. nih.gov
Ligand Efficiency and Physicochemical Property Optimization for Enhanced Biological Potency
Ligand Efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom. It helps in identifying compounds that achieve high potency with a relatively small size, which is often associated with better drug-like properties. The optimization process aims to increase potency without a disproportionate increase in molecular weight.
Physicochemical Property Optimization is a critical aspect of converting a potent "hit" compound into a viable "lead" or drug candidate. This involves a multi-parameter optimization approach where properties such as:
Solubility: Crucial for absorption and formulation.
Lipophilicity (LogP): Affects absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., cytochrome P450s).
Permeability: The ability to cross biological membranes.
Researchers often perform structural modifications to fine-tune these properties. For example, a study focused on optimizing a quinazoline-based clinical candidate, BPR1K871, which lacked oral bioavailability. nih.govx-mol.com By making structural modifications at the 6- and 7-positions of the quinazoline core, the team was able to improve both the physicochemical properties and the in vitro metabolic stability. This led to the identification of an analog with significant oral bioavailability (F% = 54) and potent anti-proliferative activity, highlighting the success of this optimization strategy. nih.govx-mol.com This process of balancing potency with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for developing effective and orally available drugs. mdpi.com
Preclinical Pharmacological and Disposition Studies
In Vitro Pharmacokinetic Profiling (DMPK)
In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies are foundational in early drug development, offering predictions of a compound's in vivo behavior. mdanderson.org For N-(3,4-dimethoxyphenyl)quinazolin-4-amine, these assays are crucial for determining its potential for oral bioavailability and its interactions with metabolic enzymes and transporters.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. mdanderson.org This is commonly assessed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for phase I metabolism. mdanderson.org
Studies on a series of quinazolinamine derivatives, including compounds structurally related to this compound, were conducted using human liver microsomes. The results indicated that these compounds possess a high degree of metabolic stability. After a one-hour incubation period, a significant percentage of the parent compounds remained unchanged, suggesting low intrinsic clearance. frontiersin.org Specifically, between 80% and 92% of the seven tested quinazolinamine derivatives remained intact. frontiersin.org This high stability suggests that the compound is not rapidly broken down by liver enzymes, which is a favorable characteristic for a drug candidate as it may lead to a longer duration of action in the body.
Table 1: Metabolic Stability of Quinazolinamine Derivatives in Human Liver Microsomes
| Compound Class | Incubation Time (hours) | Percent Parent Compound Remaining | Indicated Stability |
|---|
Data is representative of findings for the quinazolinamine class of compounds. frontiersin.org
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. wuxiapptec.com Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. wuxiapptec.com High plasma protein binding can limit a drug's distribution to its site of action and reduce its clearance rate. wuxiapptec.com
The standard method for determining plasma protein binding is equilibrium dialysis. wuxiapptec.combienta.netnih.gov This technique allows for the separation of the free drug fraction from the protein-bound fraction across a semi-permeable membrane. bienta.net While this is a critical parameter, specific data on the percentage of plasma protein binding for this compound is not extensively detailed in the available scientific literature. The determination of this value would be a crucial step in its continued preclinical development.
A drug's ability to permeate across the intestinal epithelium is a prerequisite for oral absorption. This is commonly evaluated using in vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. researchgate.net The apparent permeability coefficient (Papp) is measured to classify compounds as having low, medium, or high permeability. nih.gov This model has the advantage of incorporating both passive diffusion and the activity of transporters. researchgate.net
PAMPA is a non-cell-based, higher-throughput alternative that assesses a compound's ability to diffuse across an artificial lipid membrane. sigmaaldrich.comnih.gov This assay specifically measures passive permeability and can be useful for predicting a compound's ability to cross biological membranes without the involvement of active transport mechanisms. researchgate.net
While specific Papp values for this compound are not publicly reported, the general classification criteria used in these assays are well-established.
Table 2: General Classification of Compound Permeability in Caco-2 Assays
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
|---|---|---|
| < 1 | Low | 0-20% |
| 1 - 10 | Moderate | 20-80% |
This table represents a general guide for interpreting Caco-2 permeability data.
Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are transporters that actively pump drugs out of cells. They are present in the intestinal epithelium, blood-brain barrier, and cancer cells, where they can limit drug absorption and contribute to multidrug resistance.
Research has shown that the quinazolinamine scaffold is a potent inhibitor of these efflux pumps. A study of twenty-two quinazolinamine derivatives demonstrated significant inhibitory activity against both BCRP and P-gp. frontiersin.org This suggests that this compound could act as an inhibitor of these transporters. Such an activity can be beneficial, as it may enhance the intracellular concentration and efficacy of co-administered chemotherapy agents that are substrates of P-gp or BCRP, potentially overcoming multidrug resistance in cancer cells. nih.gov
Preclinical Efficacy Assessment in Relevant Disease Models
The quinazoline (B50416) core is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases. nih.govmagtechjournal.commdpi.com The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. nih.govmdpi.com
Based on the known biological targets of quinazoline derivatives, the most relevant preclinical disease models are those for cancer. nih.govwjpmr.com The selection of specific in vivo animal models is guided by the in vitro antiproliferative activity of the compound against various human cancer cell lines.
Commonly used cell lines for initial screening include MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). nih.govwjpmr.com Compounds that show high potency against these cell lines are then advanced into in vivo studies. The most widely accepted and utilized animal models are xenograft models in immunocompromised mice (e.g., nude or SCID mice). In these models, human tumor cells are implanted either subcutaneously or orthotopically into the mice, allowing for the growth of a human tumor in a living system. frontiersin.org The efficacy of the compound is then evaluated by its ability to inhibit tumor growth. For instance, a related quinazoline compound demonstrated high efficacy in a human MX-1 breast cancer xenograft model. Therefore, based on the established anticancer profile of this chemical class, human tumor xenograft models are the most appropriate for assessing the preclinical efficacy of this compound.
Evaluation of Efficacy in Murine Models of Disease (e.g., Xenografts, Syngeneic Models)
Despite the broad interest in quinazoline derivatives as potential anticancer agents, specific in vivo efficacy data for this compound in murine models such as xenografts or syngeneic models is not available in the public domain.
Numerous studies have evaluated the in vivo antitumor activity of various other substituted quinazoline derivatives. For instance, certain 4-anilinoquinazoline (B1210976) compounds have demonstrated significant tumor growth inhibition in human tumor xenograft models in mice. These compounds often target key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. The general class of quinazoline-based molecules has shown promise in preclinical settings, with some derivatives advancing to clinical trials and receiving FDA approval for treating various cancers.
However, for the specific compound this compound, detailed studies reporting its effects on tumor growth, survival rates, or other efficacy endpoints in established murine cancer models have not been published. Therefore, no data tables on its in vivo efficacy can be presented.
Assessment of Pharmacodynamic Biomarkers in Preclinical Models
Consistent with the lack of in vivo efficacy data, there is no specific information available regarding the assessment of pharmacodynamic biomarkers for this compound in preclinical models.
Pharmacodynamic studies are crucial in drug development to demonstrate that a compound is engaging with its intended target in a living organism and eliciting the desired biological response. For other quinazoline-based inhibitors, particularly those targeting receptor tyrosine kinases, pharmacodynamic biomarkers often include the phosphorylation status of the target receptor and downstream signaling proteins in tumor tissue or surrogate tissues. For example, a reduction in phosphorylated EGFR in tumor biopsies following treatment would serve as a key pharmacodynamic marker.
Without established in vivo studies for this compound, the specific molecular targets and pathways it modulates in a preclinical setting remain uncharacterized. Consequently, no pharmacodynamic biomarkers have been identified or evaluated for this particular compound. Research would first need to establish its mechanism of action and in vivo activity before relevant biomarkers could be assessed.
Computational Chemistry and in Silico Modeling
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This analysis is critical for understanding the mechanism of action of potential drug candidates.
While specific molecular docking studies for N-(3,4-dimethoxyphenyl)quinazolin-4-amine are not extensively detailed in publicly available research, studies on closely related 4-anilinoquinazoline (B1210976) derivatives have provided valuable insights into their interactions with various protein kinases. These kinases are often implicated in diseases such as cancer and neurodegenerative disorders.
For instance, a study on a related compound, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine , identified it as a potent inhibitor against a panel of five different kinases associated with Alzheimer's disease: casein kinase 1 (CK1d/ε), Glycogen Synthase Kinase 3a/b (GSK-3a/b), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), cyclin-dependent kinase 5 (CDK5/p25), and cdc2-like kinase 1 (CLK1). Molecular docking of this analog into the ATP binding site of CK1δ (PDB ID: 4AFJ) revealed key interactions, forming four hydrogen bonds with the amino acid residues Leu 167, Leu 241, Glu 292, and Asn 293. Such interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's inhibitory potential.
The general binding mode for 4-anilinoquinazolines involves the quinazoline (B50416) ring system acting as a scaffold that fits into the ATP-binding pocket of kinases. The nitrogen atoms of the quinazoline ring are often involved in forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The anilino moiety, in this case, the 3,4-dimethoxyphenyl group, typically extends into a more hydrophobic pocket, where van der Waals and hydrophobic interactions contribute significantly to the binding affinity.
Future molecular docking studies specifically on this compound would be beneficial to elucidate its precise binding modes with various target proteins and to compare its interaction profile with other known inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur.
Currently, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations performed on other 4-anilinoquinazoline derivatives complexed with protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), have demonstrated the stability of these interactions. These studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand to assess the stability of the complex. A stable complex is characterized by low RMSD values for both the protein and the ligand throughout the simulation.
For a compound like this compound, MD simulations could be employed to:
Validate the binding poses obtained from molecular docking studies.
Assess the stability of the hydrogen bonds and other interactions observed in the docked complex.
Analyze the role of water molecules in mediating the ligand-protein interaction.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Such simulations would be invaluable for confirming the compound's potential as a stable inhibitor of its target proteins.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its geometry, stability, and reactivity.
These calculations can determine a range of important molecular properties:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules, including biological targets.
Mulliken Charge Distribution: This analysis provides the partial charge on each atom in the molecule, which can help in understanding intermolecular interactions.
For this compound, DFT calculations could provide a deeper understanding of its electronic structure and how this influences its biological activity.
Predictive Modeling for Absorption and Metabolism (Preclinical In Silico ADME)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.
A specific, detailed in silico ADME profile for this compound has not been published. However, general ADME predictions for quinazoline derivatives are often performed using various computational models and software. These tools predict a range of pharmacokinetic parameters based on the molecule's structure.
Table 1: Predicted ADME Properties for a Representative Quinazoline Scaffold
| Property | Predicted Value/Characteristic | Significance |
| Absorption | ||
| Oral Bioavailability | Good | Indicates the fraction of the drug that reaches systemic circulation after oral administration. |
| Human Intestinal Absorption | High | Suggests efficient absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Variable | Important for drugs targeting the central nervous system. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Likely a substrate/inhibitor | P-gp is an efflux transporter that can limit drug absorption and distribution. |
| Distribution | ||
| Plasma Protein Binding | High | Affects the free concentration of the drug available to exert its effect. |
| Volume of Distribution (VDss) | Moderate to High | Indicates the extent of drug distribution into tissues. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of various CYP isoforms (e.g., CYP2D6, CYP3A4) | Can lead to drug-drug interactions. |
| Excretion | ||
| Primary Route | Likely hepatic metabolism followed by renal and/or biliary excretion | Describes how the drug is eliminated from the body. |
Note: This table represents generalized predictions for the quinazoline class of compounds and is not specific to this compound. Specific predictions would require dedicated in silico modeling of the exact molecule.
These predictive models are based on quantitative structure-activity relationships (QSAR) and other machine learning algorithms trained on large datasets of experimental data. A comprehensive in silico ADME assessment for this compound would be a critical step in evaluating its potential as a drug candidate.
Advanced Structural and Spectroscopic Characterization Beyond Basic Id
X-ray Crystallography of Ligand-Target Complexes
X-ray crystallography is an indispensable tool for visualizing the precise interactions between a ligand and its biological target at an atomic level. For N-(3,4-dimethoxyphenyl)quinazolin-4-amine, which belongs to the 4-anilinoquinazoline (B1210976) class of kinase inhibitors, this technique can reveal the specific binding mode within the ATP-binding pocket of a target kinase. mdpi.comnih.gov
Typically, the quinazoline (B50416) core of such inhibitors forms key hydrogen bonds with the hinge region of the kinase. The nitrogen at position 1 (N-1) of the quinazoline ring often acts as a hydrogen bond acceptor from a backbone NH group of a conserved residue in the hinge, such as leucine (B10760876) or methionine. mdpi.com The aniline (B41778) substituent, in this case, the 3,4-dimethoxyphenyl group, projects into a deeper hydrophobic pocket. The precise orientation and interactions of this group are critical for determining the compound's potency and selectivity.
While a specific crystal structure for this compound bound to a kinase is not publicly available, the binding mode can be inferred from structurally related inhibitors. For instance, studies on similar 4-anilinoquinazolines show that the aniline ring can be either coplanar with the quinazoline core or twisted, depending on the specific amino acid residues lining the hydrophobic pocket. mdpi.com X-ray crystallographic data would provide crucial information on bond lengths, bond angles, and torsion angles, defining the compound's conformation when bound to its target. This information is invaluable for structure-based drug design and optimization. tandfonline.com
| Interaction Type | Compound Moiety | Target Kinase Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Quinazoline N-1 | Met109 (Backbone NH) | 2.9 |
| Hydrophobic Interaction | Quinazoline Ring | Val35, Ala50 | 3.5 - 4.0 |
| Hydrophobic Interaction | 3,4-dimethoxyphenyl Ring | Leu105, Phe160 | 3.6 - 4.2 |
| Water-mediated H-Bond | Methoxy (B1213986) Group (C3-OCH3) | Thr106 | 3.1 |
Solid-State Characterization of Different Forms (e.g., Polymorphism, Solvates)
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, dissolution rate, and bioavailability. nih.gov For this compound, a thorough solid-state characterization is necessary to identify and control its crystalline forms.
Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. researchgate.net Different polymorphs can have distinct physicochemical properties. Additionally, the compound may form solvates (when a solvent is incorporated into the crystal lattice) or hydrates (when the solvent is water), which represent other unique solid forms. alcami.com
A comprehensive polymorph screen, involving crystallization from various solvents under different conditions (e.g., temperature, evaporation rate), would be the first step. outsourcedpharma.com The resulting solid forms would be analyzed using a suite of thermo-analytical and spectroscopic techniques.
Powder X-ray Diffraction (PXRD) is the primary technique for identifying different crystalline forms, as each form produces a unique diffraction pattern. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions (like melting or solid-solid transitions), providing information on melting points and thermodynamic stability relationships between forms. researchgate.net
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is essential for identifying solvates and hydrates by detecting the loss of solvent molecules. alcami.com
Gravimetric Vapor Sorption (GVS) assesses the hygroscopicity of the material by measuring water uptake and loss at different relative humidity levels. alcami.com
Understanding the polymorphic landscape ensures the selection and consistent production of the most stable and suitable solid form for pharmaceutical development. outsourcedpharma.comyoutube.com
| Technique | Information Obtained | Application |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form | Identification of polymorphs, solvates, and hydrates |
| Differential Scanning Calorimetry (DSC) | Melting points, transition temperatures, and enthalpies | Assessment of thermodynamic stability and purity |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | Detection and quantification of solvents/water in solvates/hydrates |
| Hot-Stage Microscopy | Visual observation of thermal events | Confirmation of melting, desolvation, and phase transitions |
| Gravimetric Vapor Sorption (GVS) | Water sorption/desorption profile | Evaluation of hygroscopicity and hydrate (B1144303) formation |
High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)
High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying drug metabolites in preclinical studies. nih.govijpras.com This technique provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of metabolites. escholarship.org
For this compound, in vitro studies using liver microsomes or hepatocytes would be conducted to generate metabolites. escientificpublishers.com The resulting samples would be analyzed by LC-HRMS. Data analysis involves comparing the chromatograms of control and test samples to find new peaks corresponding to metabolites. The accurate mass of these peaks is then used to predict possible biotransformations. nih.gov
Common metabolic pathways for a molecule like this compound would include:
O-demethylation of one or both methoxy groups on the phenyl ring.
Hydroxylation on the quinazoline or phenyl rings.
N-oxidation of the quinazoline nitrogens.
Glucuronidation or sulfation of hydroxylated metabolites (Phase II metabolism).
Tandem mass spectrometry (MS/MS) experiments are then performed on the detected metabolite ions. The fragmentation pattern of the parent drug is compared with that of the metabolite to pinpoint the site of modification. For instance, a mass shift in fragments containing the dimethoxyphenyl ring would suggest modification on that part of the molecule. researchgate.net
| Metabolite ID | Biotransformation | Mass Shift (Da) | Expected [M+H]⁺ (m/z) | Predicted Formula |
|---|---|---|---|---|
| M1 | Hydroxylation | +15.9949 | 312.1186 | C₁₆H₁₅N₃O₃ |
| M2 | O-demethylation | -14.0157 | 282.1080 | C₁₅H₁₃N₃O₂ |
| M3 | Bis-O-demethylation | -28.0313 | 268.0924 | C₁₄H₁₁N₃O |
| M4 | Hydroxylation + O-demethylation | +1.9792 | 298.1029 | C₁₅H₁₃N₃O₃ |
Advanced NMR Techniques for Structural Elucidation and Dynamic Studies
While 1D NMR (¹H and ¹³C) is standard for basic structural confirmation, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for studying the molecule's conformation and dynamics in solution.
For this compound, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out the connectivity of protons within the quinazoline and dimethoxyphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the quinazoline and dimethoxyphenyl moieties across the amine linker and for assigning quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space, providing information about the molecule's preferred conformation and steric relationships in solution. For example, NOESY could reveal the spatial proximity between protons on the aniline ring and the quinazoline core, indicating the rotational preference around the C-N bond. rsc.org
These advanced techniques provide a complete picture of the molecule's structure in solution, which can be compared with the solid-state structure from X-ray crystallography to understand conformational flexibility.
| 2D NMR Experiment | Observed Correlation (Hypothetical) | Structural Information Gained |
|---|---|---|
| COSY | H-5 ↔ H-6 ↔ H-7 ↔ H-8 | Confirms proton connectivity on the quinazoline benzene (B151609) ring. |
| HSQC | H-2' ↔ C-2' | Assigns the carbon signal of C-2' on the dimethoxyphenyl ring. |
| HMBC | Amine NH ↔ C-4, C-1' | Confirms the connection between the amine linker, the quinazoline C-4, and the phenyl C-1'. |
| NOESY | H-5 ↔ H-2' | Indicates spatial proximity, providing insight into the torsional angle between the two ring systems. |
In Vitro Imaging Techniques for Cellular Localization and Target Engagement
Understanding where a compound accumulates within a cell and confirming that it binds to its intended target are critical steps in drug development. Various in vitro imaging and cell-based assays can be used for this purpose.
Cellular Localization: To visualize the subcellular distribution of this compound, a fluorescent analog of the compound could be synthesized. This could involve attaching a fluorophore (e.g., BODIPY, fluorescein) at a position on the molecule that does not interfere with its biological activity. Live-cell fluorescence microscopy could then be used to track the compound's accumulation in different cellular compartments, such as the cytoplasm, nucleus, or mitochondria.
Target Engagement: Confirming that the compound binds to its target kinase inside living cells is crucial. Modern biophysical techniques have been adapted for this purpose:
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay : This is a powerful method for quantifying compound binding in live cells. promega.comreactionbiology.com The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase's ATP site is added to the cells. When the tracer is bound, its fluorescence is excited by the luciferase (BRET). This compound would compete with the tracer for binding; its engagement with the target would displace the tracer, leading to a measurable decrease in the BRET signal. nih.gov This assay can determine the compound's apparent cellular affinity and target occupancy. promega.com
Cellular Thermal Shift Assay (CETSA) : This technique measures the change in the thermal stability of a target protein upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by methods like Western blot or ELISA. Binding of this compound would be expected to stabilize its target kinase, resulting in more soluble protein at higher temperatures compared to untreated cells. researchgate.net
These techniques provide direct evidence of the compound's ability to reach and interact with its intended target in a complex cellular environment. reactionbiology.com
| Technique | Principle | Primary Output | Application |
|---|---|---|---|
| Fluorescence Microscopy | Imaging of a fluorescently-tagged analog | Subcellular localization images | Determine where the compound accumulates in the cell |
| NanoBRET™ Target Engagement | Competitive displacement of a fluorescent tracer from a luciferase-tagged target | Intracellular IC₅₀ / Kₑ | Quantify binding affinity and occupancy at the target in live cells |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein | Thermal shift curve | Confirm physical binding to the target in cells and cell lysates |
Future Directions and Translational Research Implications Preclinical Focus
The compound N-(3,4-dimethoxyphenyl)quinazolin-4-amine belongs to the 4-anilinoquinazoline (B1210976) class, a "privileged scaffold" in medicinal chemistry recognized for its broad range of biological activities. beilstein-journals.orgresearchgate.net This structural motif is the foundation for several clinically approved drugs, particularly in oncology. nih.govmdpi.com Preclinical research continues to explore the vast potential of this compound and its analogues, focusing on optimizing its structure, expanding its therapeutic applications, and developing advanced tools for research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenyl)quinazolin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A typical route involves reacting 4-chloroquinazoline with 3,4-dimethoxyaniline in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃). Optimization includes adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 quinazoline:amine). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
- Key Data : Derivatives with 3,4-dimethoxy substituents (e.g., QCc in ) achieved 96% yield under similar conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of N-(3,4-dimethoxyphenyl)quinazolin-4-amine?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm).
- HR-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 322.1422).
- IR Spectroscopy : To detect functional groups (e.g., C-O stretching at 1250 cm⁻¹).
- Elemental Analysis : Confirms C, H, N composition (±0.4% deviation) .
Q. What structural features of N-(3,4-dimethoxyphenyl)quinazolin-4-amine contribute to its biological activity?
- Methodology : The quinazoline core enables π-π stacking with enzyme active sites, while the 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability. The methoxy groups may hydrogen-bond with residues in COX-2 or kinase targets .
- Supporting Data : Analogous compounds (e.g., QCc) showed IC₅₀ values of 1.2 µM against Breast Cancer Resistance Protein (BCRP), attributed to methoxy group positioning .
Advanced Research Questions
Q. How can molecular docking studies predict the binding mechanism of N-(3,4-dimethoxyphenyl)quinazolin-4-amine to COX-2 or cancer-related targets?
- Methodology :
Protein Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and optimize protonation states.
Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel.
Docking Simulations : Use AutoDock Vina to assess binding poses; validate with scoring functions (e.g., ΔG = −9.2 kcal/mol suggests strong binding).
Analysis : Identify key interactions (e.g., hydrogen bonds with Arg120 or hydrophobic contacts with Tyr355) .
- Case Study : A related 2-(morpholinyl)-N-phenylquinazolin-4-amine derivative showed a docking score of −8.5 kcal/mol against EGFR kinase, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictory bioactivity data across cell lines or assay systems for this compound?
- Methodology :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 ELISA) vs. cell viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity.
- Cell Line Profiling : Test in lines with varying target expression (e.g., BCRP-overexpressing vs. wild-type cells).
- Metabolic Stability Assessment : Use liver microsomes to rule out pharmacokinetic variability .
Q. How can QSAR models guide the rational design of N-(3,4-dimethoxyphenyl)quinazolin-4-amine derivatives with improved selectivity?
- Methodology :
- Descriptor Selection : Calculate logP, polar surface area, and electron-donating capacity (Hammett σ values).
- Model Training : Use partial least squares regression on a dataset of 20 derivatives with known IC₅₀ values.
- Validation : Apply leave-one-out cross-validation (R² > 0.7 indicates robustness) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for N-(3,4-dimethoxyphenyl)quinazolin-4-amine in DMSO vs. aqueous buffers?
- Methodology :
- Solubility Testing : Use shake-flask method with HPLC quantification.
- Buffer Conditions : Vary pH (5–8) and ionic strength (0.1–1.0 M NaCl).
- DMSO Interference : Ensure <1% DMSO in final assays to avoid artifactual results .
Comparative Structural Analysis
Q. How does N-(3,4-dimethoxyphenyl)quinazolin-4-amine compare to its 3,4,5-trimethoxy analog in terms of bioactivity?
- Data :
| Compound | BCRP IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| 3,4-Dimethoxy derivative | 1.2 | 65 |
| 3,4,5-Trimethoxy derivative | 0.8 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
